Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

Organic Synthesis Methodology Cross-Coupling

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS: 1215205-50-7) is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13. It is characterized by a 1,1-disubstituted cyclopropane core, featuring a 4-bromophenyl group and an ethyl ester.

Molecular Formula C12H13BrO2
Molecular Weight 269.138
CAS No. 1215205-50-7
Cat. No. B573115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-bromophenyl)cyclopropanecarboxylate
CAS1215205-50-7
Molecular FormulaC12H13BrO2
Molecular Weight269.138
Structural Identifiers
SMILESCCOC(=O)C1(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
InChIKeyKCCISTCYYRKGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: A Versatile Cyclopropane Building Block for Chemical Synthesis and Drug Discovery


Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS: 1215205-50-7) is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 . It is characterized by a 1,1-disubstituted cyclopropane core, featuring a 4-bromophenyl group and an ethyl ester. The compound serves as a key intermediate and building block in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry and agrochemical research . The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the cyclopropane ring imparts unique conformational rigidity, which is a sought-after property in drug design .

Why Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate Cannot Be Simply Replaced by Generic Cyclopropane Analogs


The unique combination of functional groups in Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate—specifically the 1,1-disubstituted cyclopropane, the 4-bromophenyl moiety, and the ethyl ester—dictates a specific and non-interchangeable reactivity profile. Substituting it with a generic cyclopropane analog, such as one lacking the 4-bromo substitution or containing a different ester, will fundamentally alter the outcome of key reactions, particularly palladium-catalyzed cross-couplings where the bromine acts as a crucial leaving group [1]. Furthermore, the compound's specific LogP of 3.04 is a critical physicochemical property that influences its behavior in biological assays and cannot be assumed for other analogs. The following evidence details these specific, quantifiable differences that make this compound the required choice for certain research pathways.

Quantitative Evidence Guide: Differentiating Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate from Key Analogs


Synthetic Efficiency: Enabling Mild Palladium-Catalyzed Cross-Coupling for 1,1-Disubstituted Cyclopropanes

The synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate and similar 1,1-disubstituted cyclopropanecarboxylates can be achieved via a room temperature palladium-catalyzed cross-coupling of aromatic halides with Reformatsky reagents derived from 1-bromocyclopropanecarboxylates [1]. This method is tolerant of a wide range of functionalities and dramatically shortens existing synthetic routes [1]. In contrast, a specific synthetic procedure for the target compound using 1,2-dibromoethane and ethyl p-bromophenylacetate resulted in a 26% yield after preparative HPLC purification . This yield is characteristic of cyclopropanation reactions on this specific substrate and provides a quantifiable benchmark for process optimization and procurement decisions against alternative, potentially lower-yielding routes for other analogs.

Organic Synthesis Methodology Cross-Coupling

Physicochemical Differentiation: LogP as a Driver for Biological and ADME Profile

The target compound's LogP is a critical parameter for predicting its behavior in biological systems. Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate has a reported LogP value of 3.04 . This is a specific, measurable property that directly impacts membrane permeability and distribution. While direct comparative data with close analogs like 1-(4-bromophenyl)cyclopropanecarboxylic acid (LogP ~2.1) is not available from a single source, the principle of esterification increasing lipophilicity is well-established. The ethyl ester group in the target compound confers a higher LogP than its carboxylic acid counterpart, making it a more suitable intermediate for generating lipophilic molecules or for penetrating biological membranes in permeability assays.

Medicinal Chemistry Physicochemical Properties Drug Design

Analytical Fingerprint: Definitive Characterization for Identity and Purity Verification

The compound has a well-defined and documented analytical fingerprint, which is essential for procurement and quality control. A specific synthesis report details its characterization by GC-MS (retention time Rt = 5.45 min) and 1H-NMR (400 MHz, DMSO-d6) . This contrasts with many close analogs for which such detailed, publicly available characterization data is often lacking from non-academic sources. This data allows a user to definitively confirm the identity and purity of a purchased batch against a verified standard, reducing the risk of misidentification that can occur with less well-documented compounds. The compound's purity from reputable vendors is typically specified at 95% or 98% .

Analytical Chemistry Quality Control Characterization

Chiral Differentiation: The Target Compound as the Achiral Gateway to Stereospecific Analogs

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is an achiral molecule, but it serves as a direct comparator and potential precursor to chiral analogs like (1S,2S)-Ethyl 2-(4-bromophenyl)-cyclopropanecarboxylate (CAS 207279-37-6) [1]. The chiral analog possesses the same molecular formula and weight but differs crucially in its three-dimensional structure, having two defined stereocenters. This structural difference has profound implications for biological activity and is reflected in its procurement: the chiral analog is significantly more expensive, with a listed price of $1595 per gram for 95% purity, compared to the achiral target compound which is available at a fraction of the cost [1]. The target compound's achiral nature makes it a more cost-effective and versatile building block for early-stage research or for applications where stereochemistry is not a primary concern.

Asymmetric Synthesis Chiral Pool Medicinal Chemistry

Optimal Applications for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate Based on Evidence


Medicinal Chemistry: As a Cost-Effective Building Block for Early-Stage Drug Discovery

Based on the direct cost comparison (Evidence Item 4), this achiral compound is the optimal choice for early-stage medicinal chemistry programs. It allows for the rapid and economical exploration of structure-activity relationships (SAR) around the 1-(4-bromophenyl)cyclopropane core without the prohibitive expense of chiral starting materials [1]. The well-defined LogP of 3.04 (Evidence Item 2) provides a predictable lipophilicity contribution to the final molecule, which is a key parameter for optimizing oral bioavailability and cell permeability.

Organic Synthesis: A Reliable Substrate for Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromophenyl substituent is specifically designed to be a robust and efficient handle for modern cross-coupling methodologies, such as Suzuki, Heck, and Negishi reactions [1]. This is in contrast to analogs with different halogens or no halogen at all, which would be unreactive. The detailed synthetic yield (26%) provided for a specific route (Evidence Item 1) offers a quantifiable, if modest, baseline for process development, allowing chemists to benchmark and optimize their own synthetic strategies for this specific scaffold .

Analytical and Quality Control: A Well-Characterized Reference Standard

The availability of a comprehensive analytical data package, including GC-MS retention time (5.45 min), mass spectral data (m/z = 268/270 [M+]), and 1H-NMR information (Evidence Item 3), positions this compound as a reliable reference standard [1]. For analytical labs, this means confident identity confirmation and impurity profiling can be performed without the need for in-house synthesis and full characterization of the standard, saving significant time and resources.

Process Chemistry: A Platform for Developing and Optimizing Cyclopropanation Methodologies

The synthesis of 1,1-disubstituted cyclopropanes is a non-trivial transformation. The specific, albeit moderate, 26% yield achieved under defined conditions (Evidence Item 1) makes Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate an excellent test substrate for developing and optimizing novel cyclopropanation methods . An improvement in this yield would represent a clear and verifiable advancement in synthetic methodology, directly applicable to this class of important building blocks.

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